![molecular formula C12H14ClNO2 B6432528 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-73-9](/img/structure/B6432528.png)
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is a compound of interest in scientific research due to its unique properties and potential applications. It is a synthetic compound that has been used in a variety of laboratory experiments and studies, with potential applications for drug development and medicinal chemistry.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of the neurotransmitter serotonin. Additionally, this compound has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin, and as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrrolidine derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction is relatively fast and efficient. Additionally, this compound is stable and can be stored for extended periods of time. The main limitation of this compound is that its mechanism of action is not fully understood, so it is difficult to predict its effects on biochemical and physiological processes.
Future Directions
Future research on 1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies should be conducted to determine its potential therapeutic applications. Additionally, further research should be conducted to explore its potential as an inhibitor of other enzymes and its potential as a drug development tool. Finally, further studies should be conducted to explore its potential as a synthetic tool for other compounds.
Synthesis Methods
1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized by a reaction between 4-chlorophenylmagnesium bromide and pyrrolidin-2-one. This reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a strong base, such as potassium tert-butoxide. The reaction is typically carried out at room temperature and is complete within two hours.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRFDEUQZCGNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.